1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-

Description

Chemical Identity and Nomenclature

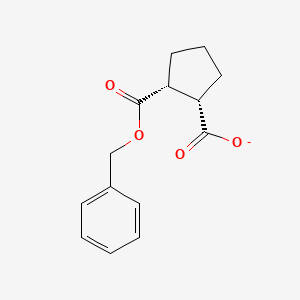

The systematic nomenclature of 1,2-cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- follows International Union of Pure and Applied Chemistry conventions for describing cyclic dicarboxylic acid derivatives with partial esterification. The compound is alternatively designated as cis-2-((benzyloxy)carbonyl)cyclopentanecarboxylic acid, reflecting the presence of one benzyl ester group and one free carboxylic acid functionality. The Chemical Abstracts Service registry system assigns distinct identification numbers to different stereoisomeric forms, with the (1S,2R) configuration corresponding to registry number 648432-93-3. The phenylmethyl designation specifically refers to the benzyl group (C₆H₅CH₂-) attached through an ester linkage to one of the carboxyl groups. This nomenclature distinguishes the compound from related derivatives such as dimethyl esters, diethyl esters, and other monoester variants that may employ different alcohol components for esterification.

The systematic name emphasizes several critical structural features: the cyclopentane ring system provides the foundational framework, the 1,2-positioning indicates adjacent carboxyl groups, and the cis-configuration specifies the relative spatial arrangement of these functional groups. Alternative naming conventions include (1R,2S)-2-phenylmethoxycarbonylcyclopentane-1-carboxylate and related descriptors that emphasize the stereochemical aspects of the molecule. The mono-ester designation clearly indicates partial esterification, distinguishing this compound from the fully esterified diester analogs that represent different chemical entities with distinct properties and applications.

Structural Configuration and Stereochemistry

The stereochemical configuration of cis-1,2-cyclopentanedicarboxylic acid, mono(phenylmethyl) ester represents a fundamental aspect determining its chemical behavior and biological activity. The cis-arrangement positions both carboxyl-derived groups on the same face of the cyclopentane ring, creating a distinct three-dimensional structure that differs significantly from the trans-isomer. This spatial arrangement influences molecular flexibility, intermolecular interactions, and reactivity patterns. The cyclopentane ring adopts envelope or half-chair conformations that minimize steric strain while accommodating the bulky carboxyl and benzyl ester substituents.

The presence of the benzyl ester group introduces additional conformational complexity through rotation around the ester linkage and the benzyl carbon-oxygen bond. The phenyl ring of the benzyl group can adopt various orientations relative to the cyclopentane ring, influencing overall molecular shape and potential intermolecular interactions. The remaining free carboxylic acid group maintains its capacity for hydrogen bonding and ionic interactions, creating an amphiphilic character that distinguishes monoesters from fully esterified derivatives. Crystallographic studies of related cis-cyclopentanedicarboxylic acid derivatives reveal that the carboxyl groups typically adopt conformations that minimize steric interference while maximizing stabilizing interactions.

The stereochemical designation (1R,2S) or (1S,2R) depends on the specific assignment of priorities according to Cahn-Ingold-Prelog rules, with the cis-relationship remaining constant regardless of absolute configuration labeling. This stereochemical precision becomes particularly important in pharmaceutical applications where specific stereoisomers may exhibit different biological activities. The rigid cyclopentane framework constrains conformational flexibility compared to acyclic analogs, resulting in more defined spatial relationships between functional groups and potentially enhanced selectivity in biological interactions.

Historical Development and Discovery

The development of cyclopentanedicarboxylic acid derivatives, including the mono(phenylmethyl) ester variants, emerged from systematic investigations of cyclic dicarboxylic acid chemistry during the mid-twentieth century. Early research focused on understanding the fundamental properties of cyclopentane-1,2-dicarboxylic acid itself, with the parent compound cis-1,2-cyclopentanedicarboxylic acid (Chemical Abstracts Service number 1461-96-7) serving as the foundation for subsequent ester derivatives. The synthesis and characterization of various ester forms followed as researchers explored methods to modify the physical and chemical properties of these cyclic dicarboxylic acids through selective esterification strategies.

The specific development of benzyl ester derivatives arose from pharmaceutical chemistry research seeking to create prodrug forms and synthetic intermediates with enhanced solubility profiles and synthetic utility. The benzyl protecting group strategy became particularly valuable in multi-step synthetic sequences where selective deprotection could be achieved under mild conditions. Historical patent literature indicates that cyclopentanedicarboxylic acid derivatives gained prominence in the synthesis of various pharmaceutical compounds, including protease inhibitors and other biologically active molecules. The cis-isomer specifically attracted attention due to its distinct conformational properties and potential for stereoselective transformations.

The evolution of analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, enabled precise characterization of stereoisomeric forms and facilitated the development of reliable synthetic methods for producing specific stereoisomers. This analytical advancement proved crucial for distinguishing between cis and trans isomers, which exhibit similar chemical properties but different biological activities. The systematic investigation of these compounds contributed to broader understanding of structure-activity relationships in cyclic carboxylic acid systems and established the foundation for contemporary applications in pharmaceutical and materials chemistry.

Position within Cyclopentane-Derived Carboxylic Acid Family

Within the broader family of cyclopentane-derived carboxylic acids, 1,2-cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- occupies a distinctive position as a partially esterified derivative of the parent dicarboxylic acid. This compound family encompasses various substitution patterns, including 1,2-dicarboxylic acids, 1,3-dicarboxylic acids, and monocarboxylic acid derivatives, each possessing unique structural and chemical characteristics. The 1,2-substitution pattern creates adjacent carboxyl groups that can exist in either cis or trans configurations, with the cis-form representing approximately half of the stereoisomeric possibilities for this substitution pattern.

Comparative analysis within this family reveals that cis-1,2-cyclopentanedicarboxylic acid derivatives generally exhibit different physical properties compared to their trans counterparts, including distinct melting points, solubilities, and crystalline forms. The mono(phenylmethyl) ester specifically represents an intermediate level of esterification between the free dicarboxylic acid and fully esterified diesters such as the dimethyl or diethyl analogs. This partial esterification creates unique amphiphilic properties that distinguish it from both the highly polar dicarboxylic acid and the more lipophilic diesters.

The compound's position within synthetic chemistry applications reflects its utility as a versatile intermediate capable of further functionalization through the remaining free carboxyl group while maintaining the stability and synthetic accessibility provided by the benzyl ester protection. Related family members include various cyclopentane derivatives with different ester groups, anhydride forms, and substituted variants that collectively demonstrate the synthetic flexibility of the cyclopentane dicarboxylic acid scaffold. The systematic study of these family relationships has revealed structure-property correlations that guide the design of new derivatives for specific applications in pharmaceutical chemistry, materials science, and organic synthesis.

| Compound Family Member | Molecular Formula | CAS Number | Key Distinguishing Features |

|---|---|---|---|

| cis-1,2-Cyclopentanedicarboxylic acid | C₇H₁₀O₄ | 1461-96-7 | Parent dicarboxylic acid, both carboxyl groups free |

| trans-1,2-Cyclopentanedicarboxylic acid | C₇H₁₀O₄ | 1461-97-8 | Trans stereoisomer of parent compound |

| 1,2-Cyclopentanedicarboxylic acid, dimethyl ester | C₉H₁₄O₄ | 68252-17-5 | Fully esterified dimethyl derivative |

| 1,2-Cyclopentanedicarboxylic acid anhydride | C₇H₈O₃ | 35878-28-5 | Cyclic anhydride form |

| cis-1,3-Cyclopentanedicarboxylic acid | C₇H₁₀O₄ | 876-05-1 | Different substitution pattern (1,3 vs 1,2) |

Properties

IUPAC Name |

(1S,2R)-2-phenylmethoxycarbonylcyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)11-7-4-8-12(11)14(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)/p-1/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXGXOIZHUXYBO-NWDGAFQWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20801011 | |

| Record name | (1S,2R)-2-[(Benzyloxy)carbonyl]cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20801011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648433-16-3 | |

| Record name | (1S,2R)-2-[(Benzyloxy)carbonyl]cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20801011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Key Reaction Conditions for cis-1,2-Cyclopentanedicarboxylic Acid Preparation

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Favorskii Rearrangement | 6-bromo-pimelinketone-2-ethyl formate, KOH (2.5M) | Room temp to reflux | ~1.5 hours | Alkaline aqueous ethanol/water (1:1) |

| Acid Hydrolysis | Sulfuric acid (64%), glacial acetic acid | 140-160 | 1-3 hours | Excess acid (2-8 eq) |

| Cooling and Crystallization | Cooling to 0°C | N/A | N/A | Isolation of cis acid |

Esterification to Mono(phenylmethyl) Ester

Once cis-1,2-cyclopentanedicarboxylic acid is obtained, selective monoesterification with benzyl alcohol is performed to yield 1,2-cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-. Key considerations include:

Selective Monoester Formation : Due to the presence of two carboxylic acid groups, controlling stoichiometry and reaction conditions is essential to prevent diester formation.

Catalysts and Activation : Commonly, esterification is catalyzed by acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or by using coupling reagents (e.g., DCC, EDC) in organic solvents to activate the acid group selectively.

Reaction Conditions : Typical esterification involves refluxing the acid with benzyl alcohol in an inert solvent (e.g., toluene) with removal of water to drive the equilibrium toward ester formation.

Purification : The product is purified by crystallization or chromatography to isolate the monoester with cis stereochemistry intact.

Table 2: Typical Esterification Parameters for Mono(phenylmethyl) Ester Formation

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Acid to Alcohol Ratio | ~1:1 to 1:1.1 | Slight excess benzyl alcohol to favor monoester |

| Catalyst | Sulfuric acid, p-TsOH, or coupling agents | Catalyst choice affects selectivity |

| Solvent | Toluene, benzene, or dichloromethane | Solvent choice affects solubility |

| Temperature | Reflux (~110-130°C depending on solvent) | Removal of water by azeotropic distillation |

| Time | 4-24 hours | Longer times improve conversion |

Alternative Synthetic Routes and Research Findings

Direct Esterification of cis-1,2-Cyclopentanedicarboxylic Acid : Literature reports indicate direct esterification under mild acidic conditions yields high-purity monoesters without significant racemization or isomerization.

Use of Protected Intermediates : Some synthetic strategies protect one carboxyl group (e.g., as an ester or amide) before selective esterification of the other to improve monoester yield and purity.

Industrial Considerations : The Favorskii rearrangement-based preparation of the cis acid precursor is favored industrially due to mild conditions, low cost, and scalability. The subsequent esterification is optimized to minimize diester formation and maintain stereochemical integrity.

Summary of Preparation Workflow

| Step No. | Process | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Favorskii Rearrangement | 6-bromo-pimelinketone-2-ethyl formate, KOH (2.5M) | Cyclopentane-1,2-dicarboxylic acid ethyl ester (cis) |

| 2 | Acid Hydrolysis | Sulfuric acid (64%), 140-160°C | cis-1,2-Cyclopentanedicarboxylic acid |

| 3 | Selective Monoesterification | Benzyl alcohol, acid catalyst, reflux in toluene | 1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- |

| 4 | Purification | Crystallization or chromatography | Pure monoester with cis configuration |

Research Data and Yields

The Favorskii rearrangement and hydrolysis steps typically yield the cis acid with overall yields around 70-80% under optimized conditions.

Esterification yields for the mono(phenylmethyl) ester range from 60% to 85%, depending on reaction time, catalyst, and purification methods.

Maintaining mild acidic conditions during esterification prevents isomerization to the trans form, preserving the cis stereochemistry crucial for downstream applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- undergoes various chemical reactions, including:

-

Hydrolysis: : The ester group can be hydrolyzed back to the carboxylic acid and benzyl alcohol in the presence of a strong acid or base.

1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-+H2OH+/OH−1,2-Cyclopentanedicarboxylic acid+Benzyl alcohol

-

Reduction: : The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-+LiAlH4→1,2-Cyclopentanedimethanol+Benzyl alcohol

-

Substitution: : The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

Acidic or Basic Hydrolysis: Strong acids (HCl, H2SO4) or bases (NaOH, KOH).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

Hydrolysis: 1,2-Cyclopentanedicarboxylic acid and benzyl alcohol.

Reduction: 1,2-Cyclopentanedimethanol and benzyl alcohol.

Scientific Research Applications

1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of drugs due to its unique structural properties.

Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism by which 1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- exerts its effects depends on the specific application:

In Organic Synthesis: Acts as a building block, undergoing various chemical transformations.

In Biological Systems: May interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Analogues by Ring Size

Cyclopropane and Cyclohexane Derivatives :

- Cis-1,2-Cyclopropane-dicarboxylic acid monoethyl ester (CAS 71666-05-2) shares a monoester functional group but has a smaller, more strained cyclopropane ring. This strain increases reactivity, as seen in its use in stereoselective syntheses .

- Diethyl cis-hexahydrophthalate (CAS 10138-59-7), a cyclohexane analogue, demonstrates higher thermal stability due to reduced ring strain compared to cyclopentane derivatives. Its diester structure enhances plasticizer applications .

Key Data :

Substituent and Ester Group Variations

Monoester vs. Diester Systems:

- The target compound’s monoester structure contrasts with diesters like 1,2-cyclohexanedicarboxylic acid, diisononyl ester (CAS 166412-78-8). The latter’s branched isononyl chains improve compatibility with polyvinyl chloride (PVC) as a plasticizer but raise environmental concerns due to persistence .

- Benzyl butyl phthalate (CAS 85-68-7), a benzene-based diester, is structurally distinct but shares the phenylmethyl group. Its endocrine-disrupting properties highlight the importance of substituent choice in safety profiles .

Key Data :

Stereochemical Considerations

- Cis vs. Trans Isomerism : The cis-configuration of the target compound may enhance rigidity in polymer matrices compared to trans-isomers. For example, cis-hexahydrophthalic anhydride (CAS 85-42-7) is preferred in epoxy curing agents due to its compact structure .

Biological Activity

1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- (CAS No. 648433-16-3), is an organic compound characterized by its unique structure featuring a cyclopentane ring with two carboxylic acid groups, one of which is esterified with a phenylmethyl group. This compound has garnered attention for its potential biological activities and applications in various fields including organic synthesis and pharmaceuticals.

- Molecular Formula : C14H16O4

- Molecular Weight : 248.28 g/mol

- Structure : The cis- configuration indicates that the substituents are on the same side of the cyclopentane ring, which can significantly influence its chemical reactivity and interactions with biological systems.

Synthesis Methods

- Esterification Reaction : The primary method for synthesizing this compound involves the esterification of 1,2-cyclopentanedicarboxylic acid with benzyl alcohol in the presence of a strong acid catalyst.

- Fischer Esterification : This method employs an acid catalyst to facilitate the reaction between the carboxylic acid and alcohol, requiring careful control of reaction conditions to maximize yield.

Cytotoxic Effects

Recent studies have explored the cytotoxic properties of compounds structurally related to 1,2-cyclopentanedicarboxylic acid, mono(phenylmethyl) ester. For instance, derivatives such as 1,2-benzene dicarboxylic acid esters have demonstrated significant cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic activity of a related compound, 1,2-benzene dicarboxylic acid mono 2-ethylhexyl ester (DMEHE), against human cancer cell lines (HepG2 and MCF-7) and normal cell lines (NIH 3T3 and HaCaT). The results indicated:

| Cell Line | IC50 (µg/ml) | Cell Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

These findings suggest that while DMEHE exhibits potent cytotoxicity against cancer cells, it shows lower toxicity towards normal cells, highlighting its potential as a selective anticancer agent .

The mechanisms underlying the cytotoxic effects of these compounds often involve:

- Induction of Apoptosis : Many bioactive compounds induce cell death through apoptotic pathways.

- Cell Cycle Interference : Compounds may disrupt normal cell cycle progression in cancer cells.

- Inflammation Modulation : Some compounds exhibit anti-inflammatory properties that may contribute to their anticancer effects.

Research Applications

- Pharmaceutical Development : The unique structural properties of 1,2-cyclopentanedicarboxylic acid esters make them promising candidates for drug development.

- Organic Synthesis : Used as intermediates in synthesizing more complex organic molecules.

- Material Science : Investigated for their potential in creating polymers with specific properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1,2-cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, a comparison with similar compounds can be insightful:

| Compound Name | Structure Characteristics |

|---|---|

| 1,2-Cyclopentanedicarboxylic acid, dimethyl ester | Contains two methyl esters instead of phenylmethyl |

| 1,2-Cyclopentanedicarboxylic acid, diethyl ester | Contains ethyl groups which may alter reactivity |

| 1,2-Cyclopentanedicarboxylic acid, mono(methyl) ester | Methyl group may exhibit different biological activity |

The presence of the phenylmethyl group in cis- configuration provides distinct chemical behavior compared to other esters, influencing both physical properties and biological interactions.

Q & A

Q. What experimental methods are recommended for synthesizing cis-1,2-Cyclopentanedicarboxylic acid mono(phenylmethyl) ester with high purity?

- Methodological Answer : The synthesis typically involves esterification of cis-1,2-Cyclopentanedicarboxylic acid with benzyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Protection of the second carboxylic acid group to avoid over-esterification.

- Crystallization (as the product often forms crystals, per ) for purification.

- Purity verification via gas chromatography (GC) with ≥97.0% assay (GC) as a benchmark .

- Monitoring reaction progress by thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for ester bond confirmation.

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : A combination of analytical techniques is critical:

- GC analysis for purity assessment (≥97.0% threshold) .

- Melting point determination (132–136°C, as reported in ) to confirm crystallinity and consistency with literature.

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and ester group placement.

- High-resolution mass spectrometry (HRMS) for molecular weight validation (C₁₃H₁₄O₄ derivative expected).

Advanced Research Questions

Q. What stereochemical challenges arise during synthesis, and how can they be mitigated?

- Methodological Answer : The cis-configuration of the cyclopentane ring is prone to epimerization under acidic or high-temperature conditions. Mitigation strategies include:

- Low-temperature reaction protocols to preserve stereochemistry.

- Use of chiral catalysts (e.g., enzymatic or metal-organic frameworks) for stereoselective esterification.

- Chiral HPLC or X-ray crystallography to validate stereochemical retention .

- Computational modeling (e.g., density functional theory, DFT) to predict stability of the cis-isomer during synthesis .

Q. How can computational chemistry optimize reaction pathways for this compound?

- Methodological Answer : Computational tools are critical for reaction design:

- Quantum chemical calculations (e.g., Gaussian or ORCA software) to map reaction coordinates and transition states .

- Molecular dynamics simulations to assess solvent effects and temperature-dependent stability.

- In silico screening of catalysts using the compound’s SMILES string (e.g.,

OC(=O)[C@H]1CCC[C@H]1C(O)=Ofrom ) to predict reactivity . - Machine learning models trained on reaction databases to propose optimal conditions (e.g., pH, solvent polarity).

Q. How do researchers resolve contradictions in spectral or reactivity data across studies?

- Methodological Answer : Contradictions often arise from impurities or stereochemical variability. Approaches include:

- Reproducing experiments under standardized conditions (e.g., identical solvent systems, catalysts).

- Cross-validating data using multiple techniques (e.g., comparing NMR shifts with computational predictions).

- Collaborative benchmarking via open-source platforms to share raw spectral data (e.g., HRMS, XRD).

- Meta-analysis of literature to identify outliers and consensus values for properties like melting points .

Research Design and Applications

Q. What experimental design principles are critical for scaling up synthesis without compromising stereochemical purity?

- Methodological Answer : Scaling requires balancing efficiency and stereochemical fidelity:

- Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading).

- In-line process analytics (e.g., PAT tools) for real-time monitoring of reaction progress .

- Membrane separation technologies (e.g., nanofiltration) to isolate the cis-isomer from byproducts .

- Stability studies under accelerated conditions (e.g., high humidity) to predict long-term storage requirements .

Q. What advanced applications are emerging for this compound in materials science?

- Methodological Answer : While direct evidence is limited, structural analogs suggest potential in:

- Polymer precursors : As a dicarboxylic acid derivative, it could serve as a monomer for high-performance polyesters or polyamides .

- Chiral ligands : The rigid cyclopentane backbone may act as a ligand in asymmetric catalysis.

- Drug delivery systems : Ester groups enable controlled hydrolysis for prodrug designs.

- Computational validation of these applications is recommended using molecular docking or copolymerization simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.